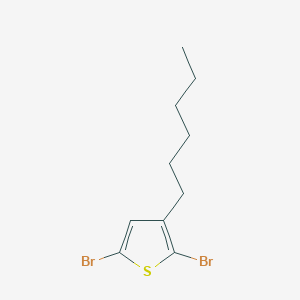

2,5-Dibromo-3-hexylthiophene

説明

Structure

3D Structure

特性

IUPAC Name |

2,5-dibromo-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYFIAVPXHGRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156074-98-5 | |

| Record name | Thiophene, 2,5-dibromo-3-hexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156074-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50888890 | |

| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116971-11-0, 156074-98-5 | |

| Record name | 2,5-Dibromo-3-hexylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116971-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116971110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-3-hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(3-hexylthiophene-2,5-diyl) regioregular | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-3-hexylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dibromo-3-hexylthiophene from 3-hexylthiophene (B156222), a critical monomer in the development of conductive polymers for various applications, including organic electronics and photovoltaics. This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers a detailed experimental protocol for the most common laboratory-scale synthesis.

Reaction Overview

The synthesis of this compound is achieved through the electrophilic bromination of 3-hexylthiophene. The hexyl substituent directs the bromination to the 2 and 5 positions of the thiophene (B33073) ring. Two primary methods are prominently documented in the literature: one employing N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent, and another utilizing a combination of hydrobromic acid and hydrogen peroxide.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound, providing a comparative overview of different reaction conditions and their outcomes.

| Brominating Agent | Solvent/Medium | Starting Material (3-hexylthiophene) | Key Reagents & Molar Equivalents | Reaction Conditions | Yield | Purity | Reference |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 2.99 g (17.75 mmol) | NBS (6.98 g, 39.06 mmol, 2.2 eq) | 0 °C to room temperature, overnight | Not specified | Column chromatography | [1] |

| N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | 5.00 g (29.7 mmol) | NBS (10.8 g, 74.3 mmol, 2.5 eq) | 0 °C for 2 h, then warm to room temp. | Not specified | Column chromatography | [2] |

| Hydrobromic Acid / Hydrogen Peroxide | 48% Hydrobromic Acid | 338 g | 48% HBr (1070 g), 34% H₂O₂ (400 g) | -5 °C for 7 h, then warm to 20 °C over 16 h | 97% | 96.9% | [3][4] |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Not specified | Not specified | 15 °C for initial bromination, 30 °C for second bromination | Quantitative | 100% | [5] |

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol details a common and reliable method for the synthesis of this compound using NBS in DMF. This method is favored for its high selectivity and yields.[1][5]

Materials and Reagents:

-

3-hexylthiophene

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-bromosuccinimide (2.2 equivalents) in anhydrous dimethylformamide under a nitrogen atmosphere. The flask should be protected from light. Cool the solution to 0 °C using an ice bath.

-

Addition of 3-hexylthiophene: To the cooled solution, add 3-hexylthiophene (1.0 equivalent) dropwise while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir overnight, gradually warming to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water (3x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., hexanes) to yield pure this compound as a colorless to yellow oil.

Characterization:

The structure and purity of the final product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

-

¹H NMR (CDCl₃): δ 6.78 (s, 1H), 2.50 (t, J = 7.6 Hz, 2H), 1.54 (quin, J = 6.4 Hz, 2H), 1.34 - 1.30 (m, 6H), 0.89 (t, J = 6.6 Hz, 3H).[1]

-

¹³C NMR (CDCl₃): δ 142, 130, 110, 107, 32, 30, 29, 26, 14.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. This compound | 116971-11-0 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Item - Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, this compound, using low pressure flow synthesis techniques - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

chemical properties of 2,5-Dibromo-3-hexylthiophene

An In-depth Technical Guide to the Chemical Properties of 2,5-Dibromo-3-hexylthiophene

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of this compound, a critical building block in the field of organic electronics. The information is intended for researchers, chemists, and materials scientists engaged in the development of novel organic materials.

Core Chemical Properties

This compound is a halogenated thiophene (B33073) derivative that serves as a key monomer for the synthesis of conductive polymers.[1][2] Its chemical structure features a thiophene ring substituted with two bromine atoms at the 2 and 5 positions, which are reactive sites for polymerization, and a hexyl group at the 3 position to enhance solubility. The molecule is a colorless to yellow liquid at room temperature.[2][3]

Physicochemical Data

The fundamental physical and are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄Br₂S | [1][3][4] |

| Molecular Weight | 326.09 g/mol | [1][3][4] |

| CAS Number | 116971-11-0 | [1][3][4] |

| Appearance | Colorless to yellow clear liquid | [2][3] |

| Density | 1.521 g/mL at 25 °C | [1][3][5] |

| Boiling Point | 317.2 ± 37.0 °C (Predicted) | [2][3] |

| Refractive Index (n20/D) | 1.557 | [1][5] |

| Flash Point | >230 °F (>113 °C) | [3] |

| LogP | 5.3959 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For its polymer derivative, poly(3-hexylthiophene), a characteristic peak appears around 6.98 ppm, corresponding to the single proton on the thiophene ring.[6][7] The alkyl chain protons resonate at higher fields: 2.80 ppm (methylene adjacent to the ring), 1.71 ppm, 1.45-1.33 ppm, and 0.91 ppm (terminal methyl group).[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum further confirms the structure. For poly(4-bromo-3-hexylthiophene), signals appear at 14.1, 22.6, 29.0, 29.4, 31.4, 31.6, 115.8, 129.4, 130.4, and 142.7 ppm.[8]

-

UV-Vis Spectroscopy: While the monomer itself does not have significant absorption in the visible range, its resulting polymer, P3HT, exhibits a characteristic maximum absorption (λmax) in chloroform (B151607) solution at around 357 nm.[8]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of 3-hexylthiophene (B156222). Several methods have been reported, with variations in reagents and conditions.

Synthesis via Bromination with HBr/H₂O₂

A common and high-yielding method involves the use of hydrobromic acid and hydrogen peroxide.

Caption: Synthesis of this compound via bromination.

Experimental Protocol:

-

To 338 g of 3-hexylthiophene, add 1070 g of a 48% hydrobromic acid solution.[3][9]

-

Slowly add 400 g of a 34% hydrogen peroxide solution dropwise over 7 hours, maintaining the low temperature.[3][9]

-

After the addition is complete, allow the mixture to gradually warm to 20 °C over a period of 16 hours.[3][9]

-

Once the reaction is complete, perform a phase separation to isolate the crude product.[3][9]

-

The resulting this compound typically has a purity of 96.9% and is obtained in a 97% yield.[3][9]

Synthesis via Bromination with N-Bromosuccinimide (NBS)

An alternative method utilizes N-Bromosuccinimide (NBS) as the brominating agent, often in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).[10][11] This method is particularly suitable for flow chemistry setups, which can significantly increase space-time yields.[10]

Experimental Protocol (Batch):

-

In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 3-hexylthiophene (1.00 equiv) in THF.[11]

-

Cool the flask to 0 °C.[11]

-

Add freshly recrystallized NBS (2.50 equiv) in a single portion.[11]

-

Stir the mixture for 2 hours at 0 °C, then warm to room temperature.[11]

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.[11]

-

Extract the product with an organic solvent (e.g., Et₂O), wash with water and brine, dry over MgSO₄, and concentrate in vacuo to obtain the product.[11]

Key Reactions and Methodologies

This compound is a versatile monomer primarily used in cross-coupling and polymerization reactions.

Suzuki Cross-Coupling Reaction

This reaction is used to introduce aryl groups onto the thiophene ring, creating new derivatives with tailored electronic properties.[12][13] The reaction can be controlled to achieve mono- or di-arylation.[12][14]

Caption: Palladium-catalyzed Suzuki cross-coupling reaction.

Experimental Protocol (Mono-arylation):

-

In a Schlenk flask under an argon atmosphere, add this compound (1 mmol) and Pd(PPh₃)₄ (4 mol %) to 1,4-dioxane (2 mmol).[12]

-

Stir the mixture at 25 °C for 30 minutes.[12]

-

Add the desired arylboronic acid (1 mmol), K₃PO₄ (1.75 mmol), and water (0.5 mL).[12]

-

Heat the solution to 90 °C and stir for 12 hours.[12]

-

After cooling to room temperature, the product can be isolated and purified. This procedure yields various 5-aryl-2-bromo-3-hexylthiophene derivatives.[12]

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is the most common method to synthesize regioregular poly(3-hexylthiophene) (P3HT), a benchmark conductive polymer. This method involves the formation of a Grignard reagent from the monomer, followed by nickel-catalyzed polymerization.

Caption: GRIM polymerization workflow for P3HT synthesis.

Experimental Protocol:

-

In a dry three-necked flask under a nitrogen atmosphere, charge this compound (6.13 mmol) and anhydrous tetrahydrofuran (21.5 cm³).[7]

-

Add t-butylmagnesium chloride (7.46 mmol) via syringe.[7]

-

Reflux the reaction mixture for 2 hours to form the Grignard intermediate.[7]

-

Add the Ni(dppp)Cl₂ catalyst (0.0318 mmol) to the mixture.[7]

-

Continue heating for an additional 1 hour to facilitate polymerization.[7]

-

Quench the reaction by precipitating the crude polymer in methanol to isolate the P3HT product.[7]

Applications

This compound is almost exclusively used as a monomer for the synthesis of poly(3-hexylthiophene) (P3HT) and related copolymers.[1][15] P3HT is a cornerstone material in organic electronics due to its controllable band gap and solution processability.[1][2][3]

-

Organic Photovoltaics (OPVs): P3HT is widely used as a p-type (donor) material in bulk heterojunction solar cells.

-

Organic Field-Effect Transistors (OFETs): Its semiconducting properties make it suitable for the active channel material in transistors.

-

Conducting Polymer Research: It serves as a fundamental building block for creating new thiophene-based polymers with tailored properties for various electronic applications.[15][16]

Safety and Handling

While not classified as a hazardous substance under OSHA standards, standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[17][18] In case of insufficient ventilation, use an approved respirator.[18]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like oxidizing agents.[17][19] The recommended long-term storage temperature is between 2-8°C.[1][5]

-

First Aid:

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[18] Firefighters should wear self-contained breathing apparatus.[18]

References

- 1. This compound 97 116971-11-0 [sigmaaldrich.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 116971-11-0 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 2,5-二溴-3-己基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. Spectroelectrochemistry of poly(3-hexylthiophenes) in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Selective C-Arylation of this compound via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient Double Suzuki Cross-Coupling Reactions of this compound: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scientificlabs.ie [scientificlabs.ie]

- 16. This compound 97 116971-11-0 [sigmaaldrich.com]

- 17. aksci.com [aksci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

Spectroscopic Analysis of 2,5-Dibromo-3-hexylthiophene: A Technical Guide

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic properties of 2,5-Dibromo-3-hexylthiophene. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or interested in the characterization of thiophene-based compounds.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy for this compound and its corresponding polymer, Poly(3-hexylthiophene) (P3HT).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound.

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | |

| Thiophene-H | 6.83 |

| α-CH₂ | 2.53 |

| β-CH₂ | 1.55 |

| (CH₂)₃ | 1.30 |

| CH₃ | 0.89 |

| ¹³C NMR | |

| C-Br (Thiophene) | 110.6 |

| C-Br (Thiophene) | 108.1 |

| C-Hexyl (Thiophene) | 142.1 |

| C-H (Thiophene) | 130.1 |

| α-CH₂ | 31.5 |

| β-CH₂ | 30.3 |

| γ-CH₂ | 28.8 |

| δ-CH₂ | 22.6 |

| ε-CH₂ | 14.1 |

Note: NMR data is referenced from SpectraBase.[1][2]

Table 2: UV-Vis Spectroscopic Data for Poly(3-hexylthiophene) (P3HT) in Solution.

| Solvent | Maximum Absorption Wavelength (λmax) |

| Chloroform (B151607) (CHCl₃) | ~450 nm |

Note: The UV-Vis absorption maximum can vary depending on the solvent and the degree of polymer aggregation. The value provided is a typical absorption maximum for P3HT in a chloroform solution, which is relevant for understanding the electronic properties of the polymer derived from this compound.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) can be used for spectral referencing.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range covering from approximately -1 to 10 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range covering from approximately 0 to 220 ppm.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of the monomer, this compound, is less commonly reported than that of its widely studied polymer, Poly(3-hexylthiophene) (P3HT). The protocol below is for the characterization of P3HT, which provides insight into the electronic properties of the conjugated system formed from the monomer.

-

Sample Preparation:

-

Prepare a stock solution of P3HT in a suitable solvent such as chloroform (CHCl₃) with a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a concentration of approximately 1 µg/mL immediately before measurement to ensure the absorbance is within the linear range of the instrument (typically below 1.0).[3]

-

-

Instrument Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: 250 nm to 800 nm.

-

Blank: Use the same solvent (e.g., chloroform) as a blank to correct for solvent absorption.

-

Cuvette: Use a standard 1 cm path length quartz cuvette.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Electrochemical Characterization of 2,5-Dibromo-3-hexylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the electrochemical characterization of 2,5-Dibromo-3-hexylthiophene. While direct experimental data for this specific compound is limited in publicly available literature, this document establishes a framework for its analysis based on the well-documented electrochemical behavior of closely related thiophene (B33073) derivatives, such as 3-hexylthiophene (B156222) and its polymers. The presence of bromine atoms at the 2 and 5 positions is anticipated to significantly influence the electronic properties and electrochemical behavior of the molecule compared to its non-brominated counterparts.

Comparative Electrochemical Data of Thiophene Derivatives

Due to the limited direct experimental data for this compound, the following table summarizes the electrochemical properties of relevant thiophene monomers to provide a comparative baseline. These values are crucial for predicting the behavior of the target compound and for designing appropriate experimental parameters.

| Compound | Oxidation Potential (V vs. Ag/AgCl) | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Reference |

| 3-Hexylthiophene | 1.4 | -5.53 | - | - | [1][2] |

| Poly(3-hexylthiophene) (P3HT) | 0.5 (monomer oxidation) | -4.92 to -5.20 | -3.53 to -2.70 | 1.83 | [3][4] |

| 3,4-Dibromothiophene derivative | Higher than unsubstituted thiophenes | Lower than unsubstituted thiophenes | - | - | [5] |

Note: The exact values can vary depending on experimental conditions such as solvent, electrolyte, scan rate, and reference electrode.[6]

Predicted Electrochemical Behavior of this compound

The presence of two electron-withdrawing bromine atoms on the thiophene ring is expected to make this compound more difficult to oxidize compared to 3-hexylthiophene.[5] This is due to the inductive and resonance effects of the halogens, which lower the energy of the Highest Occupied Molecular Orbital (HOMO).[5] Consequently, a higher oxidation potential is anticipated.

Experimental Protocols

A generalized experimental protocol for the electrochemical characterization of thiophene derivatives using cyclic voltammetry (CV) is provided below. This protocol is based on methodologies reported for similar compounds.[6]

Cyclic Voltammetry (CV) for Monomer Characterization

Objective: To determine the oxidation potential of this compound and estimate its HOMO energy level.

Materials and Equipment:

-

Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode.[5]

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).[6]

-

Counter Electrode: Platinum wire or graphite (B72142) rod.[6]

-

Electrolyte Solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP)) in an anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane).[6]

-

Analyte Solution: 1-10 mM solution of this compound in the electrolyte solution.[6]

-

Potentiostat: A standard electrochemical workstation.

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, sonicate in deionized water and the chosen solvent, and then dry it under a stream of nitrogen.[6]

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Cyclic Voltammetry Scan: Record the cyclic voltammogram by sweeping the potential from an initial value (e.g., 0 V) to a vertex potential sufficiently positive to observe the oxidation of the monomer, and then reversing the scan. A typical scan rate is 50-100 mV/s.

-

Data Analysis: Determine the onset oxidation potential (E_onset_ox) from the voltammogram. This value can be used to estimate the HOMO energy level using the following empirical formula:

E_HOMO (eV) = - (E_onset_ox [vs. Fc/Fc⁺] + 4.8)

Note: It is recommended to use an internal reference standard like ferrocene/ferrocenium (Fc/Fc⁺) for accurate determination of the potential scale.

Electropolymerization and Polymer Characterization

Objective: To form a polymer film of poly(this compound) on the working electrode and characterize its redox properties.

Procedure:

-

Electropolymerization: This can be achieved by repeatedly cycling the potential in the monomer solution or by holding the potential at a constant value slightly above the monomer's oxidation potential (potentiostatic method).[7] Successful polymerization is often indicated by the growth of a colored film on the electrode and an increase in the redox currents with each cycle.[7]

-

Polymer Film Characterization: After polymerization, the electrode is rinsed with fresh solvent and transferred to a monomer-free electrolyte solution.[5] A cyclic voltammogram of the polymer film is then recorded to observe its reversible p-doping and n-doping processes.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for Monomer Electrochemical Characterization.

References

- 1. Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Obtaining Poly(3-Hexylthiophene) (P3HT) by Electropolymerization as an Alternative for the Substitution of Initiators with Free Radicals [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. openriver.winona.edu [openriver.winona.edu]

Crystal Structure Analysis of 2,5-Dibromo-3-hexylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the three-dimensional atomic arrangement in a crystalline solid is paramount for understanding its physical and chemical properties. For organic semiconductor materials like 2,5-Dibromo-3-hexylthiophene, a precursor to widely studied conducting polymers, crystal structure analysis provides invaluable insights into molecular packing, intermolecular interactions, and their influence on charge transport properties. A precise understanding of the solid-state structure is crucial for the rational design of novel materials with enhanced performance in electronic devices. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[1][2][3]

Experimental Protocols

A generalized workflow for the crystal structure analysis of an organic molecule like this compound is presented below.

Synthesis of this compound

The synthesis of this compound is a crucial first step. A common method involves the bromination of 3-hexylthiophene (B156222). The following is a generalized procedure based on established methods:

-

Starting Material: 3-hexylthiophene

-

Reagents: N-Bromosuccinimide (NBS), Tetrahydrofuran (THF)

-

Procedure:

-

Dissolve 3-hexylthiophene in THF in an oven-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen) and cool the solution to 0 °C.

-

Add NBS portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate (B1220275) solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Crystallization

Growing high-quality single crystals is often the most challenging step in a crystal structure analysis. For a compound like this compound, which is a liquid at room temperature, crystallization would require sub-ambient temperatures.

-

General Approaches for Low-Melting Compounds:

-

Slow Evaporation: Not suitable for liquids.

-

Slow Cooling: A solution of the compound in a suitable solvent or the neat liquid can be slowly cooled in a controlled manner until crystals form. A cryostat or a specialized low-temperature bath is typically used.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

-

In-situ Crystallization on the Diffractometer: A small amount of the liquid is sealed in a capillary and mounted on the diffractometer. A cold stream of nitrogen gas is used to freeze the liquid, and then the temperature is carefully raised to just below the melting point to anneal the polycrystalline solid into a single crystal.

-

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a low-temperature device is essential. The X-ray source is typically a sealed tube (e.g., with a molybdenum or copper anode) or a microfocus source.[2]

-

Data Collection Procedure:

-

The crystal is cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms, which results in better diffraction data.[4]

-

A monochromatic X-ray beam is directed at the crystal.[4]

-

The crystal is rotated, and a series of diffraction patterns are collected at different orientations.[4]

-

The collected images are processed to determine the positions and intensities of the diffraction spots.[4]

-

Data Presentation

The crystallographic data obtained from the experiment should be summarized in a standardized format. The following tables are templates for presenting the key parameters.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Experimental Value |

| Empirical formula | C₁₀H₁₄Br₂S |

| Formula weight | 326.09 |

| Temperature | e.g., 100(2) K |

| Wavelength | e.g., 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (Mg/m³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | To be determined |

| θ range for data collection (°) | To be determined |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Completeness to θ = ...° | To be determined |

| Absorption correction | e.g., Multi-scan |

| Max. and min. transmission | To be determined |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| R indices (all data) | To be determined |

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond/Angle | Length (Å) / Angle (°) |

| S1 - C2 | To be determined |

| S1 - C5 | To be determined |

| C2 - C3 | To be determined |

| C3 - C4 | To be determined |

| C4 - C5 | To be determined |

| C2 - Br1 | To be determined |

| C5 - Br2 | To be determined |

| C3 - C6 | To be determined |

| C5 - S1 - C2 | To be determined |

| S1 - C2 - C3 | To be determined |

| C2 - C3 - C4 | To be determined |

| C3 - C4 - C5 | To be determined |

| C4 - C5 - S1 | To be determined |

| S1 - C2 - Br1 | To be determined |

| C3 - C2 - Br1 | To be determined |

| S1 - C5 - Br2 | To be determined |

| C4 - C5 - Br2 | To be determined |

| C2 - C3 - C6 | To be determined |

| C4 - C3 - C6 | To be determined |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the crystal structure analysis.

Molecular Structure

Caption: Molecular structure of this compound.

References

The Pivotal Role of 2,5-Dibromo-3-hexylthiophene in Engineering High-Performance Conductive Polymers

An In-depth Technical Guide for Researchers and Scientists

In the rapidly advancing field of organic electronics, the synthesis of well-defined conductive polymers is paramount to the development of next-generation devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. Among the plethora of monomers utilized for this purpose, 2,5-Dibromo-3-hexylthiophene stands out as a critical building block for the creation of poly(3-hexylthiophene) (P3HT), a benchmark semiconducting polymer. This technical guide provides a comprehensive overview of the role of this compound in the synthesis of P3HT, detailing polymerization methodologies, critical process parameters, and the structure-property relationships that govern the performance of the resulting polymers.

The Monomer: this compound

This compound is a strategically functionalized thiophene (B33073) monomer designed for controlled polymerization. The bromine atoms at the 2 and 5 positions of the thiophene ring serve as reactive sites for various cross-coupling reactions, enabling the formation of the polymer backbone. The hexyl side chain at the 3-position is crucial for ensuring solubility of both the monomer and the resulting polymer in common organic solvents, which is a prerequisite for solution-based processing techniques widely used in the fabrication of organic electronic devices.

Synthesis of Poly(3-hexylthiophene) (P3HT)

The polymerization of this compound into P3HT can be achieved through several cross-coupling methods. The choice of polymerization technique significantly influences the properties of the final polymer, particularly its regioregularity, molecular weight, and polydispersity, which in turn dictate its electronic and optical characteristics.

Key Polymerization Methods

The most prominent methods for the synthesis of P3HT from this compound are:

-

Grignard Metathesis (GRIM) Polymerization: This is a widely used method that involves the formation of a Grignard reagent from this compound, followed by nickel-catalyzed polymerization.[1] The GRIM method is known for its ability to produce high molecular weight, regioregular P3HT in a controlled, chain-growth-like manner.[1][2]

-

Kumada Catalyst Transfer Polycondensation: This method also utilizes a Grignard reagent intermediate and a nickel or palladium catalyst.[3] It is one of the earliest methods developed for the synthesis of regioregular P3HT and remains a robust and reliable technique.[3][4]

-

Stille Coupling Polymerization: This palladium-catalyzed cross-coupling reaction occurs between an organotin reagent and an organohalide.[5][6] For P3HT synthesis, this typically involves the reaction of a distannylated 3-hexylthiophene (B156222) with this compound or the self-condensation of a stannylated bromothiophene monomer.[5]

-

Suzuki Cross-Coupling Reaction: This method involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. While less common for the homopolymerization of P3HT, it is a versatile tool for the synthesis of thiophene-based copolymers.[7]

The Critical Role of Regioregularity

The connectivity of the 3-hexylthiophene units in the polymer chain, known as regioregularity, is a crucial factor determining the performance of P3HT. Head-to-tail (HT) coupling leads to a more planar polymer backbone, which facilitates intermolecular π-π stacking. This ordered packing is essential for efficient charge transport. In contrast, head-to-head (HH) or tail-to-tail (TT) couplings introduce steric hindrance, disrupting the planarity and hindering charge mobility.[8] Polymerization methods like GRIM and Kumada coupling are particularly effective at achieving high regioregularity (often exceeding 95%).[1][9]

Quantitative Data Summary

The following tables summarize key quantitative data for P3HT synthesized from this compound using different polymerization methods.

| Polymerization Method | Catalyst | Monomer | Mn (kDa) | PDI (Mw/Mn) | Regioregularity (%) | Reference |

| GRIM | Ni(dppe)Cl₂ | This compound | 9.6 | 1.8 | >95 | [1] |

| GRIM (Flow Synthesis) | Ni(dppp)Cl₂ | This compound | 31 | 1.5 | 95 | [10] |

| Kumada Coupling | Ni(dppp)Cl₂ | 2-bromo-5-chloromagnesio-3-hexylthiophene | 21.4 | 2.03 | 95 | [9] |

| Direct Arylation | Pd(OAc)₂ | 2-bromo-3-hexylthiophene | 40 | - | >99 |

Table 1: Molecular Weight, Polydispersity Index, and Regioregularity of P3HT.

| Property | Value | Conditions | Reference |

| Optical Band Gap | 1.9 eV | Thin Film | [11] |

| Electrical Conductivity (doped) | 3.4 x 10⁻⁴ to 1.0 x 10⁻¹ S/cm | Doped with Iodine | [11] |

| Hole Mobility (OFET) | 0.1 cm²/Vs | High Regioregularity (>99%) |

Table 2: Optoelectronic Properties of Regioregular P3HT.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of 3-hexylthiophene.

Protocol:

-

To a solution of 3-hexylthiophene (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), add N-bromosuccinimide (NBS) (2.1 - 2.5 equivalents) portion-wise at 0°C.[9][12]

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).[12]

-

Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) or sodium bicarbonate.[12]

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.

Grignard Metathesis (GRIM) Polymerization of this compound

Protocol:

-

To a solution of this compound (1 equivalent) in anhydrous THF under an inert atmosphere, add a Grignard reagent such as tert-butylmagnesium chloride (1 equivalent) dropwise at room temperature.[1][10]

-

Stir the mixture for 1-2 hours to ensure the formation of the thienyl Grignard intermediate.[1]

-

Add a solution of a nickel catalyst, typically Ni(dppp)Cl₂ or Ni(dppe)Cl₂ (0.5-2 mol%), in anhydrous THF to the reaction mixture.[1]

-

Allow the polymerization to proceed at room temperature or with gentle heating for a specified time to achieve the desired molecular weight.

-

Quench the polymerization by adding an acidic solution (e.g., HCl in methanol).

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically isolated from the chloroform (B151607) fraction.[12]

Visualizing the Polymerization and Workflow

Polymerization Mechanisms

The following diagrams illustrate the catalytic cycles of the Kumada and Stille coupling reactions, which are fundamental to the synthesis of P3HT.

Caption: Kumada coupling catalytic cycle for P3HT synthesis.

References

- 1. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Regioregularity effect on the self-assembly behavior of poly(3-hexylthiophene): the significance of triad sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Item - Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, this compound, using low pressure flow synthesis techniques - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 10. Controlled synthesis of poly(3-hexylthiophene) in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Synthesis of Poly(3-hexylthiophene)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of poly(3-hexylthiophene) (P3HT), a benchmark conjugated polymer extensively utilized in organic electronics and with emerging applications in the biomedical field. This document details the core synthetic methodologies, offering a comparative analysis of their outcomes and providing detailed experimental protocols. The guide is intended to be a valuable resource for researchers and professionals engaged in the development and application of advanced polymeric materials.

Introduction to Poly(3-hexylthiophene)

Poly(3-hexylthiophene) is a soluble, semi-crystalline polymer that has garnered significant attention due to its excellent electronic properties, including high charge carrier mobility and broad absorption in the visible spectrum.[1] The performance of P3HT in various applications is critically dependent on its molecular characteristics, primarily its molecular weight (MW), polydispersity index (PDI), and regioregularity (RR).[2] Regioregularity, in particular, which describes the arrangement of the hexyl side chains on the thiophene (B33073) backbone, profoundly influences the polymer's ability to self-assemble into well-ordered structures, thereby impacting its electronic and optical properties.[3] Head-to-tail (HT) coupling is the desired arrangement for achieving high crystallinity and charge mobility.

Key Synthesis Methodologies

Several polymerization techniques have been developed for the synthesis of P3HT, each offering distinct advantages and control over the final polymer properties. The most prominent methods include Grignard Metathesis (GRIM) polymerization, Rieke Zinc methods, the McCullough method, Stille and Suzuki cross-coupling polymerizations, and oxidative polymerization.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a widely adopted method for synthesizing highly regioregular P3HT.[4] This technique involves the nickel-catalyzed polymerization of a 2-bromo-5-chloromagnesio-3-hexylthiophene monomer.[5] The "living" nature of the GRIM polymerization allows for good control over the molecular weight by adjusting the monomer-to-catalyst ratio and enables the synthesis of block copolymers.[2][6]

Rieke Zinc Method

The Rieke method utilizes highly reactive "Rieke zinc" to facilitate the polymerization of 2,5-dibromo-3-hexylthiophene.[7] This approach is known for producing regioregular P3HT with good yields.[8] The quality of the Rieke zinc is crucial for the success of the polymerization.[7]

McCullough Method

The McCullough method is another nickel-catalyzed cross-coupling polymerization that yields highly regioregular P3HT.[9] It involves the metalation of 2-bromo-3-hexylthiophene (B1249596) followed by polymerization.

Stille and Suzuki Cross-Coupling Polymerizations

Stille and Suzuki polymerizations are palladium-catalyzed cross-coupling reactions that offer versatility in monomer design. The Stille reaction typically involves the coupling of an organotin compound with an organic halide, while the Suzuki coupling utilizes an organoboron compound.[10][11] These methods can produce well-defined P3HT with controlled molecular weights and high regioregularity.[1][12][13]

Oxidative Polymerization

Oxidative polymerization, often employing ferric chloride (FeCl₃) as the oxidant, is a simpler and more cost-effective method for P3HT synthesis.[14][15] However, it generally offers less control over regioregularity and molecular weight distribution compared to the cross-coupling methods.[16] The reaction conditions, such as solvent and temperature, can significantly influence the properties of the resulting polymer.[15]

Comparative Analysis of Synthesis Methods

The choice of synthesis method has a direct impact on the key properties of the resulting P3HT. The following table summarizes typical quantitative data obtained from various polymerization techniques.

| Synthesis Method | Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Regioregularity (RR) (%) | Yield (%) | Reference(s) |

| GRIM | 10 - 70 | 1.2 - 1.8 | >95 | High | [3][17] |

| Rieke Zinc | 15 - 80 | 1.5 - 2.5 | >95 | High | [2] |

| McCullough | 20 - 100 | 1.6 - 2.2 | >98 | High | [18] |

| Stille Coupling | 5 - 50 | 1.3 - 2.0 | >98 | Moderate to High | [3] |

| Suzuki Coupling | 11.4 | 1.1 - 1.5 | ~99 | Moderate to High | [12] |

| Oxidative (FeCl₃) | 5 - 70 | 2.0 - 5.0 | 70 - 90 | High | [14][16] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthesis and purification procedures.

Grignard Metathesis (GRIM) Polymerization of this compound

Materials:

-

This compound

-

tert-Butylmagnesium chloride (in a suitable solvent like THF)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF in a flame-dried flask.

-

Cool the solution to 0°C.

-

Slowly add one equivalent of tert-butylmagnesium chloride dropwise to the solution. Stir the mixture at room temperature for 1-2 hours to form the Grignard reagent.

-

In a separate flask, prepare a solution of the Ni(dppp)Cl₂ catalyst in anhydrous THF.

-

Add the catalyst solution to the Grignard reagent mixture. The polymerization will proceed at room temperature. The reaction time can be varied to control the molecular weight.

-

Quench the polymerization by adding methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration and wash it with methanol.

-

Purify the polymer by Soxhlet extraction.

Oxidative Polymerization of 3-hexylthiophene (B156222) with FeCl₃

Materials:

-

3-hexylthiophene (3HT)

-

Anhydrous ferric chloride (FeCl₃)

-

Anhydrous chloroform

-

Methanol

Procedure:

-

Under an inert atmosphere, dissolve 3-hexylthiophene in anhydrous chloroform in a flask.[19]

-

In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to 3HT is typically around 4:1.[15]

-

Slowly add the FeCl₃ solution to the 3HT solution with vigorous stirring. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40°C) for several hours (e.g., 2-12 hours).[15][19]

-

Terminate the polymerization by adding methanol to the reaction mixture.

-

Filter the crude polymer and wash it extensively with methanol until the filtrate is colorless.[19]

-

Dry the polymer under vacuum.

-

Further purification can be achieved by Soxhlet extraction.

Purification by Soxhlet Extraction

Soxhlet extraction is a standard method for purifying P3HT by removing residual monomer, catalyst, and low molecular weight oligomers.

Procedure:

-

Place the crude P3HT in a cellulose (B213188) thimble.

-

Sequentially extract the polymer with methanol, acetone, and hexane (B92381) to remove impurities.[17]

-

Finally, extract the purified polymer with a good solvent for P3HT, such as chloroform or chlorobenzene.[20]

-

Precipitate the purified polymer from the chloroform/chlorobenzene fraction by adding methanol.

-

Collect the purified polymer by filtration and dry it under vacuum.

Characterization of Poly(3-hexylthiophene)

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. The analysis is typically performed using a calibrated system with polystyrene standards.[21][22] Chlorobenzene or chloroform at an elevated temperature (e.g., 40°C) is commonly used as the eluent.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the regioregularity of P3HT. The degree of head-to-tail coupling can be calculated by integrating the signals of the α-methylene protons adjacent to the thiophene ring, which appear at different chemical shifts depending on the coupling (head-to-tail vs. head-to-head or tail-to-tail).[23][24] Solid-state ¹³C NMR can also provide insights into the molecular packing and order in P3HT films.[25][26][27]

Visualizing the Synthesis and Structure of P3HT

The following diagrams, generated using the DOT language, illustrate key aspects of P3HT synthesis and structure.

References

- 1. A Rational Design of Highly Controlled Suzuki-Miyaura Catalyst-Transfer Polycondensation for Precision Synthesis of Polythiophenes and Their Block Copolymers: Marriage of Palladacycle Precatalysts with MIDA-Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unito.it [iris.unito.it]

- 3. researchgate.net [researchgate.net]

- 4. Controlled synthesis of poly(3-hexylthiophene) in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Controlled synthesis of poly(3-hexylthiophene) in continuous flow [beilstein-journals.org]

- 7. Optimized Rieke zinc synthetic protocols toward polythiophene copolymers for organic photovoltaic applications | Document Server@UHasselt [documentserver.uhasselt.be]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]

- 16. par.nsf.gov [par.nsf.gov]

- 17. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.cmu.edu [chem.cmu.edu]

- 19. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. par.nsf.gov [par.nsf.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. tsapps.nist.gov [tsapps.nist.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Measuring order in regioregular poly(3-hexylthiophene) with solid-state 13C CPMAS NMR | NIST [nist.gov]

Unlocking the Potential of Conductive Polymers: An In-depth Guide to the Band Gap of Poly(3-hexylthiophene) Derived from 2,5-Dibromo-3-hexylthiophene

For Researchers, Scientists, and Drug Development Professionals

The exploration of conductive polymers is a rapidly advancing field, with applications spanning from organic electronics to biomedical sensing and drug delivery. A critical parameter governing the efficacy of these materials is the band gap, which dictates their electronic and optical properties. This technical guide delves into the core principles of the band gap of poly(3-hexylthiophene) (P3HT), a benchmark conductive polymer synthesized from 2,5-Dibromo-3-hexylthiophene. We will explore the intricate relationship between its synthesis, structure, and resulting band gap, providing detailed experimental protocols and a comprehensive overview of key characterization techniques.

The Crucial Role of the Band Gap

The band gap (Eg) in a semiconductor is the energy difference between the top of the valence band and the bottom of the conduction band. In conjugated polymers like P3HT, this corresponds to the energy required to excite an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This property is paramount as it determines the polymer's absorption spectrum, color, and electrical conductivity. A lower band gap generally allows for the absorption of a broader range of the solar spectrum, a desirable trait for organic photovoltaic applications.[1][2]

The band gap of P3HT is not a fixed value but is highly sensitive to several structural factors, primarily:

-

Regioregularity: The arrangement of the hexyl side chains along the polymer backbone significantly impacts the planarity of the conjugated system. Highly regioregular, head-to-tail (HT) coupled P3HT allows for more effective π-π stacking and extended conjugation, leading to a lower band gap compared to its regioirregular counterpart.[1][3]

-

Molecular Weight: Higher molecular weight P3HT generally exhibits a longer effective conjugation length, which results in a decrease in the band gap.[1][4][5]

-

P-doping: The introduction of p-dopants can broaden the absorption spectrum of P3HT, effectively modifying its electronic properties and influencing the band gap.[1][2]

-

Torsional Disorder: Twisting of the thiophene (B33073) rings along the polymer backbone can disrupt conjugation, leading to a blue shift and an increase in the band gap.[6]

Quantitative Analysis of the Band Gap of P3HT

The following table summarizes reported band gap values for P3HT synthesized from this compound under various conditions and measured by different techniques. This data highlights the significant influence of structural and environmental factors on the electronic properties of the polymer.

| Synthesis Method | Regioregularity (%) | Molecular Weight (kDa) | Measurement Technique | Solvent/State | Optical Band Gap (eV) | Electrochemical Band Gap (eV) | Reference |

| Oxidative Coupling | Not Specified | Not Specified | UV-Vis Spectroscopy | Thin Film | 2.46 | 1.96 | [7] |

| Not Specified | Not Specified | Not Specified | UV-Vis Spectroscopy | Thin Film | 1.9 | Not Specified | [8] |

| Not Specified | Not Specified | Not Specified | UV-Vis Spectroscopy | Thin Film | 2.1 | Not Specified | [9] |

| Additive Polymerization | Not Specified | Not Specified | UV-Vis Spectroscopy | Not Specified | 2.78 | Not Specified | [10] |

| Not Specified | Not Specified | 34 | UV-Vis Spectroscopy | Thin Film | 1.9 (annealed to 1.85) | Not Specified | [9] |

| GRIM | ~96 | 44 - 124 | UV-Vis & Emission | Not Specified | ~2.30 | Not Specified | [11] |

| Oxidative Polymerization | 79 - 83 | Not Specified | UV-Vis & CV | Not Specified | Varies with graphene content | Not Specified | [12] |

| Not Specified | Not Specified | Not Specified | UV-Vis Spectroscopy | Chloroform (B151607) | 2.14 | Not Specified | [13] |

| Not Specified | Not Specified | Not Specified | UV-Vis Spectroscopy | Chlorobenzene | 2.10 | Not Specified | [13] |

Experimental Protocols

Synthesis of Regioregular Poly(3-hexylthiophene) via Grignard Metathesis (GRIM) Polymerization

This protocol describes a common method for synthesizing highly regioregular P3HT.

Materials:

-

This compound

-

tert-Butylmagnesium chloride in THF (1.0 M)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

Hydrochloric acid (HCl)

-

Chloroform

Procedure:

-

Grignard Reagent Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF. Cool the solution to 0 °C.

-

Slowly add one equivalent of tert-butylmagnesium chloride dropwise to the solution. Stir the mixture at room temperature for 1-2 hours to form the Grignard reagent.

-

Polymerization: In a separate Schlenk flask, dissolve a catalytic amount of Ni(dppp)Cl2 in anhydrous THF.

-

Add the Grignard reagent solution to the Ni(dppp)Cl2 solution via cannula transfer. The reaction mixture will typically change color, indicating the start of polymerization.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours). The molecular weight of the resulting polymer can be controlled by the monomer-to-catalyst ratio and the reaction time.

-

Quenching and Precipitation: Quench the reaction by slowly adding a few milliliters of 5 M HCl.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Purification: Collect the polymer precipitate by filtration. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues and low molecular weight oligomers. The final P3HT product is collected from the chloroform fraction.

Determination of the Optical Band Gap using UV-Vis Spectroscopy and Tauc Plot Analysis

This protocol outlines the steps to determine the optical band gap from the absorption spectrum of a P3HT thin film.

Materials and Equipment:

-

P3HT solution in a suitable solvent (e.g., chloroform, chlorobenzene)

-

Substrate (e.g., glass slide, quartz)

-

Spin coater

-

UV-Vis spectrophotometer

-

Data analysis software (e.g., Origin, Excel)

Procedure:

-

Thin Film Preparation: Prepare a thin film of P3HT on a clean substrate using a spin coater. The thickness and quality of the film will affect the absorption spectrum.

-

UV-Vis Spectrum Acquisition: Record the UV-Vis absorption spectrum of the P3HT thin film over a suitable wavelength range (e.g., 300-800 nm).

-

Data Conversion:

-

Convert the wavelength (λ) in nm to photon energy (E) in eV using the equation: E (eV) = 1240 / λ (nm).

-

Calculate the absorption coefficient (α) from the absorbance (A) and the film thickness (d) using the Beer-Lambert law: α = 2.303 * A / d.

-

-

Tauc Plot Construction:

-

The Tauc equation relates the absorption coefficient (α) to the photon energy (hν) and the band gap (Eg): (αhν)^(1/n) = B(hν - Eg), where B is a constant and the exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions, which is commonly assumed for P3HT).

-

Plot (αhν)² on the y-axis against the photon energy (hν) on the x-axis.

-

-

Band Gap Determination:

Estimation of HOMO and LUMO Levels using Cyclic Voltammetry (CV)

This protocol describes how to estimate the HOMO and LUMO energy levels of P3HT, from which the electrochemical band gap can be calculated.

Materials and Equipment:

-

P3HT thin film on a conductive substrate (e.g., ITO-coated glass) to be used as the working electrode.

-

A three-electrode electrochemical cell.

-

Reference electrode (e.g., Ag/AgCl).

-

Counter electrode (e.g., platinum wire).

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) in anhydrous acetonitrile).

-

Potentiostat.

-

Ferrocene (B1249389) (for calibration).

Procedure:

-

Cell Assembly: Assemble the three-electrode cell with the P3HT-coated working electrode, the reference electrode, and the counter electrode immersed in the deoxygenated electrolyte solution.

-

Ferrocene Calibration: Record the cyclic voltammogram of ferrocene under the same conditions. The potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard. The E1/2 of the Fc/Fc+ couple is often assumed to be -4.8 eV or -5.1 eV relative to the vacuum level.

-

Cyclic Voltammetry of P3HT:

-

Scan the potential of the working electrode towards positive potentials to observe the oxidation of P3HT. The onset potential of the first oxidation peak (E_ox^onset) corresponds to the removal of an electron from the HOMO level.

-

Scan the potential towards negative potentials to observe the reduction of P3HT. The onset potential of the first reduction peak (E_red^onset) corresponds to the addition of an electron to the LUMO level.

-

-

HOMO and LUMO Calculation:

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

-

E_HOMO (eV) = -[E_ox^onset - E_(1/2, Fc/Fc+) + 4.8]

-

E_LUMO (eV) = -[E_red^onset - E_(1/2, Fc/Fc+) + 4.8]

-

-

-

Electrochemical Band Gap Calculation: The electrochemical band gap is the difference between the LUMO and HOMO energy levels: E_g^electrochem = E_LUMO - E_HOMO.

Visualizing Key Processes and Relationships

To better understand the workflow and the fundamental relationships discussed, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the synthesis and band gap characterization of P3HT.

Caption: Relationship between P3HT structure and its electronic properties.

This in-depth guide provides a foundational understanding of the band gap of poly(3-hexylthiophene) derived from this compound. By carefully controlling the synthesis and understanding the interplay of structural factors, researchers can tune the electronic properties of this versatile conductive polymer for a wide array of applications in the fields of materials science, electronics, and medicine.

References

- 1. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Strain–Microstructure–Optoelectronic Inter-Relationship toward Engineering Mechano-Optoelectronic Conjugated Polymer Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. slac.stanford.edu [slac.stanford.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.cmu.edu [chem.cmu.edu]

- 7. Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 14. Control of thermal and optoelectronic properties in conjugated poly(3-alkylthiophenes) | MRS Communications | Cambridge Core [cambridge.org]

- 15. Structural, Electronic and Optical properties of (P3HT)n in context of Organic Solar Cells: DFT Based Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 16. chalcogen.ro [chalcogen.ro]

Methodological & Application

Application Notes and Protocols for Grignard Metathesis (GRIM) Polymerization of 2,5-Dibromo-3-hexylthiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard Metathesis (GRIM) polymerization is a robust and efficient method for the synthesis of regioregular poly(3-hexylthiophene) (P3HT). This technique offers several advantages over other methods, including the use of readily available Grignard reagents and the ability to perform the reaction at room temperature, making it suitable for large-scale production.[1][2] The resulting P3HT is a well-defined conjugated polymer with a high degree of head-to-tail (HT) couplings, which is crucial for its electronic and photonic properties.[3][4] This document provides detailed protocols for the GRIM polymerization of 2,5-dibromo-3-hexylthiophene, along with data presentation and visualizations to aid in understanding the experimental workflow and reaction mechanism.

Reaction Mechanism and Experimental Workflow

The GRIM polymerization of this compound involves a nickel-catalyzed cross-coupling chain-growth mechanism.[5] The process begins with a magnesium-halogen exchange between this compound and a Grignard reagent, such as tert-butylmagnesium chloride, to form regioisomeric thienyl Grignard reagents.[5][6] Upon the addition of a nickel catalyst, typically Ni(dppp)Cl2, the polymerization is initiated, leading to the formation of P3HT.[2][5]

Reaction Mechanism Diagram

Caption: The reaction mechanism of GRIM polymerization.

Experimental Workflow Diagram

Caption: A typical experimental workflow for GRIM polymerization.

Experimental Protocols

Materials

-

This compound (monomer)

-

tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., THF or diethyl ether)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

Hexane

-

Hydrochloric acid (HCl), 1M solution

-

Nitrogen or Argon gas (for inert atmosphere)

Protocol for GRIM Polymerization of this compound

-

Preparation of the Reaction Setup:

-

All glassware should be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Equip a three-neck round-bottom flask with a condenser, a magnetic stir bar, and a rubber septum.

-

-

Monomer and Solvent Addition:

-

Grignard Metathesis:

-

Slowly add a solution of tert-butylmagnesium chloride (1.0 to 1.1 equivalents, e.g., 4.2 mmol) to the stirring monomer solution at room temperature.[8]

-

Heat the reaction mixture to reflux and maintain for a specified time (e.g., 1.5 - 2 hours) to ensure the completion of the Grignard metathesis.[7][8] This step forms the active thienyl Grignard species.

-

-

Polymerization:

-

Cool the reaction mixture to room temperature.

-

In a separate flask, dissolve the Ni(dppp)Cl₂ catalyst in a small amount of anhydrous THF. The amount of catalyst will determine the final molecular weight of the polymer; a typical monomer-to-catalyst ratio is between 50:1 and 200:1.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Allow the polymerization to proceed at room temperature with vigorous stirring. The reaction time can vary from 15 minutes to several hours.[8] The solution will typically become darker and more viscous as the polymer forms.

-

-

Quenching and Precipitation:

-

After the desired polymerization time, quench the reaction by slowly adding 1M HCl (e.g., 6 mL) to the mixture.[8]

-

Precipitate the crude polymer by pouring the reaction mixture into a large volume of methanol (e.g., 400 mL).

-

Stir for a few minutes and then collect the polymer by filtration.

-

-

Purification by Soxhlet Extraction:

-

Dry the crude polymer under vacuum.

-

Purify the polymer by sequential Soxhlet extraction with methanol, hexane, and finally chloroform.

-

The methanol wash removes residual salts and monomer.

-

The hexane wash removes oligomers and low molecular weight fractions.

-

The desired P3HT is extracted into the chloroform fraction.

-

-

Precipitate the chloroform fraction in methanol again, filter, and dry the final regioregular P3HT product under vacuum.

-

Data Presentation

The successful synthesis of P3HT via GRIM polymerization is typically characterized by its molecular weight (Mn and Mw), polydispersity index (PDI), and regioregularity.

| Parameter | Typical Value Range | Characterization Technique |

| Number-Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |

| Weight-Average Molecular Weight (Mw) | 7,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.2 - 2.0 | GPC (Mw/Mn) |

| Regioregularity (% HT) | > 94% | ¹H NMR Spectroscopy |

| Yield | 70 - 95% | Gravimetric analysis |

Note: The molecular weight can be controlled by adjusting the monomer-to-catalyst ratio. A higher ratio generally leads to a higher molecular weight.[3]

Characterization Data Summary

| Sample ID | Monomer:Catalyst Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Regioregularity (%) |

| P3HT-A | 50:1 | 8,100 | 12,069 | 1.49 | ~94 |

| P3HT-B | 100:1 | 15,000 | 25,500 | 1.70 | >95 |

| P3HT-C | 200:1 | 28,000 | 53,200 | 1.90 | >95 |

Data presented here are representative values from literature and may vary based on specific reaction conditions.[9]

Conclusion

The Grignard metathesis polymerization of this compound is a highly effective method for producing high-quality, regioregular P3HT. The protocols outlined in these application notes provide a detailed guide for researchers to synthesize this important conjugated polymer. By carefully controlling the reaction parameters, particularly the monomer-to-catalyst ratio, the molecular weight and properties of the resulting P3HT can be tailored for various applications in organic electronics, including solar cells and field-effect transistors.[10] The provided diagrams and data tables serve as a valuable resource for understanding the process and for the characterization of the final product.

References